![molecular formula C7H6ClNO3 B2729698 3-Amino-4-chloro-5-hydroxybenzoic acid CAS No. 93561-97-8](/img/structure/B2729698.png)
3-Amino-4-chloro-5-hydroxybenzoic acid
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Overview
Description
3-Amino-4-chloro-5-hydroxybenzoic acid, also known as 4-Chloroanthranilic acid, is a chemical compound that belongs to the class of anthranilic acids. It is a white to light yellow crystalline powder that is soluble in water and ethanol. This compound has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Antibiotic Biosynthesis
3-Amino-4-chloro-5-hydroxybenzoic acid plays a significant role in the biosynthesis of various antibiotics. Becker (1984) demonstrated its utility in synthesizing chlorinated analogs for studies related to antibiotic biosynthesis, particularly those involving 3-amino-5-hydroxybenzoic acid (Becker, 1984). Additionally, Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid as a direct precursor in the biosynthesis of ansamycins, a class of antibiotics (Ghisalba & Nüesch, 1981).
Photodecomposition Studies
Crosby and Leitis (1969) explored the photodecomposition of chlorobenzoic acids, including 3-chloro-5-hydroxybenzoic acid. Their study provided insights into the chemical reactions occurring under ultraviolet irradiation and the potential environmental impact of these compounds (Crosby & Leitis, 1969).
Enzyme Synthesis and Antibiotic Production
Hui-tu et al. (2009) discussed the synthesis of 3-amino-5-hydroxybenzoic acid and its role in producing ansamycins and related antibiotics. They specifically investigated the AHBA synthase gene in Actinomycetes (Hui-tu et al., 2009).
Selective Receptor Agonists
Dvorak et al. (2012) identified 3-chloro-5-hydroxybenzoic acid as a selective agonist for the lactate receptor (GPR81). This finding has implications in understanding metabolic processes and developing targeted therapies (Dvorak et al., 2012).
Organic Synthesis and Chemical Studies
Various studies have explored the synthesis and chemical properties of 3-amino-4-chloro-5-hydroxybenzoic acid and its derivatives, contributing to a broader understanding of its potential applications in organic chemistry and drug development. These include practical synthesis methods, structural analyses, and reactions under different conditions (Zhang et al., 2020; Lier et al., 1979; Kato & Morie, 1996; Orii et al., 2004; Cavill, 1945; Tahir et al., 2010; Müller et al., 1998; Arakawa et al., 2002; Girard et al., 1996; Shishkanova et al., 2021; Bacchi et al., 2012; Kim et al., 1996; Takenaka et al., 2002; Rickards & Rukachaisirikul, 1987).
properties
IUPAC Name |
3-amino-4-chloro-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTUKDWAVAPWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-5-hydroxybenzoic acid |
Citations
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